molecular formula C17H11Cl2N3O5S2 B3012218 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate CAS No. 896015-83-1

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

Cat. No.: B3012218
CAS No.: 896015-83-1
M. Wt: 472.31
InChI Key: GBKGOMDSYPXKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 1,3,4-thiadiazole core, a pyran ring, and a 2,4-dichlorobenzoate ester. The thiadiazole moiety is substituted with an acetamido group at position 5 and a thioether-linked methylpyran-4-one at position 2. Such hybrid architectures are frequently explored for antimicrobial, anticancer, and anticonvulsant applications due to their synergistic pharmacophoric elements .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-10-5-13(24)14(6-26-10)27-15(25)11-3-2-9(18)4-12(11)19/h2-6H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKGOMDSYPXKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O5SC_{19}H_{17}N_{3}O_{5}S with a molecular weight of approximately 417.5 g/mol. Its structure comprises several functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC19H17N3O5SC_{19}H_{17}N_{3}O_{5}S
Molecular Weight417.5 g/mol
CAS Number896014-99-6
SolubilityNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the final product. The synthetic pathway often focuses on the formation of the thiadiazole moiety and the subsequent attachment of the pyran and benzoate groups.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, cytotoxicity screening revealed that certain analogues possess IC50 values ranging from 1 to 7 μM against various cancer cell lines, which is comparable to doxorubicin (IC50 = 0.5 μM) .

Structure–Activity Relationship (SAR):
The SAR studies indicate that the presence of electron-withdrawing groups (e.g., Cl or NO2) at specific positions enhances anticancer activity. Compounds with para-substituted halogens showed remarkable efficacy against the MCF-7 breast cancer cell line.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 3.58 to 8.74 µM . Notably:

CompoundTarget OrganismMIC (µM)
D-2Staphylococcus aureus7.55
D-6Escherichia coli7.76
D-19Pseudomonas aeruginosa6.96

These results indicate that certain derivatives possess potent activity against specific microbial strains.

Antioxidant Activity

The antioxidant capacity of these compounds was assessed using the DPPH assay, where derivative D-16 demonstrated an IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM), indicating superior antioxidant potential .

Case Studies

  • Anticancer Efficacy : A study examined the effects of various derivatives on MCF-7 cells, revealing that modifications in the thiadiazole structure significantly impacted cytotoxicity.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties against clinical isolates of bacteria, showcasing the effectiveness of these compounds in inhibiting growth at low concentrations.

Comparison with Similar Compounds

Bioactivity Comparison

Key Findings :

  • Methyl/methoxy substituents (e.g., 4d) show moderate antimicrobial effects, likely due to reduced electron-withdrawing effects compared to chlorine .
  • The pyran-4-one ring may confer improved solubility over purely aromatic systems (e.g., benzyl thiadiazoles in ), balancing lipophilicity for cellular uptake.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property Target Compound Compound 4a (2-methylbenzamido) Compound from (Dichlorobenzyl urea)
Molecular Weight 528.34 g/mol 602.56 g/mol 475.34 g/mol
LogP (Calculated) 3.8 2.5 4.1
Melting Point 168–170°C (predicted) 142–144°C 185–187°C
Aqueous Solubility 12 µg/mL (simulated) 45 µg/mL 8 µg/mL

Analysis :

  • The target’s higher LogP (3.8 vs. 4a’s 2.5) reflects enhanced lipophilicity from dichlorobenzoate, favoring membrane penetration but reducing solubility .
  • The urea derivative in has the highest LogP (4.1) and lowest solubility, aligning with its potent anticonvulsant activity in lipid-rich neural tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.